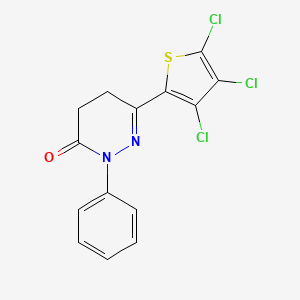
2-phenyl-6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone
Übersicht
Beschreibung
2-phenyl-6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone, also known as TPTD, is a synthetic compound with potential applications in scientific research. TPTD is a heterocyclic compound that contains a pyridazinone ring and a thiophene ring with three chlorine atoms attached to it. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-phenyl-6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. The compound has been shown to scavenge free radicals and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. This compound has been shown to exhibit low toxicity and to be well-tolerated in animal models. However, this compound also has some limitations for use in laboratory experiments. The compound has low solubility in water, which can limit its use in certain assays. This compound also has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. This compound could also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of this compound.
Wissenschaftliche Forschungsanwendungen
2-phenyl-6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. The compound has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. This compound has also been found to have neuroprotective effects and could be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-phenyl-6-(3,4,5-trichlorothiophen-2-yl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-11-12(16)14(17)21-13(11)9-6-7-10(20)19(18-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXYEARTDTETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=C(C(=C(S2)Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3-chloro-4-fluorophenyl)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-3-ylmethyl)malonamide](/img/structure/B3944325.png)

![8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3944334.png)
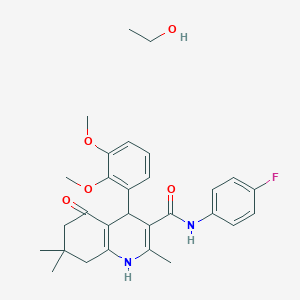
![3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3944348.png)
![5,6-dichloro-2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3944353.png)
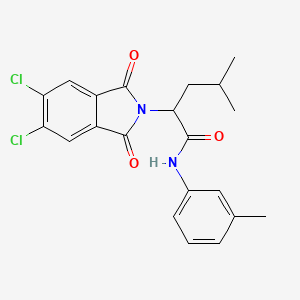
![2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B3944360.png)
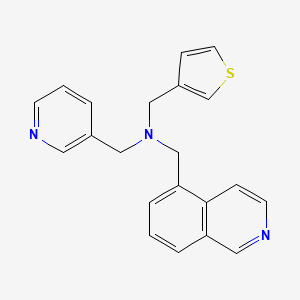
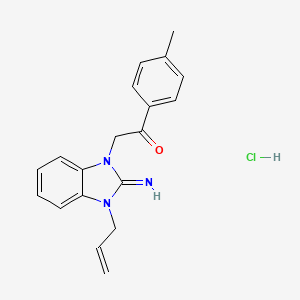
![2-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazole](/img/structure/B3944381.png)
![propyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B3944383.png)

